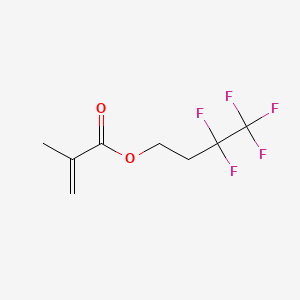

3,3,4,4,4-Pentafluorobutyl methacrylate

Description

3,3,4,4,4-Pentafluorobutyl methacrylate is a fluorinated methacrylate ester characterized by five fluorine atoms substituted on the butyl chain. Methacrylates generally feature a methyl group on the alpha-carbon of the acrylate backbone, enhancing rigidity and thermal stability in polymers compared to acrylates . Fluorinated methacrylates are valued in high-performance coatings, adhesives, and materials requiring chemical resistance and hydrophobicity.

Properties

CAS No. |

52519-51-4 |

|---|---|

Molecular Formula |

C8H9F5O2 |

Molecular Weight |

232.15 g/mol |

IUPAC Name |

3,3,4,4,4-pentafluorobutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H9F5O2/c1-5(2)6(14)15-4-3-7(9,10)8(11,12)13/h1,3-4H2,2H3 |

InChI Key |

DJMQEXDGIXFVSC-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCC(C(F)(F)F)(F)F |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(F)(F)F)(F)F |

Other CAS No. |

52519-51-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3,4,4,4-Pentafluorobutyl Acrylate (C₇H₇F₅O₂)

- Molecular Weight : 218.12 g/mol .

- Key Properties : Density = 1.283 g/cm³, boiling point = 127.7°C at 760 mmHg .

- Structural Difference : Lacks the methyl group on the acrylate backbone, leading to lower glass transition temperatures (Tg) in polymers compared to methacrylates.

- Applications : Used in fluoropolymer synthesis for coatings and hydrophobic films .

2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate (C₈H₇F₇O₂)

- Molecular Weight : 268.13 g/mol .

- Fluorine Content : Seven fluorine atoms, enhancing hydrophobicity and chemical resistance.

- Reactivity : Higher electron-withdrawing effects from fluorine may reduce the polymerization rate compared to less-fluorinated analogs.

- Applications : Ideal for anti-fouling coatings and aerospace materials .

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl Methacrylate (C₉H₁₀F₆O₃)

- Molecular Weight : 280.16 g/mol .

- Unique Features : Contains a hydroxyl group and trifluoromethyl substituent, enabling hydrogen bonding and improved solubility in polar solvents.

- Polymer Behavior : Hydroxyl groups may facilitate crosslinking, enhancing mechanical strength in cured polymers .

4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl Methacrylate

- Fluorine Content : Eight fluorine atoms and a trifluoromethyl group, offering extreme hydrophobicity.

Structural and Property Analysis

Table 1: Comparative Data for Fluorinated Methacrylates/Acrylates

Key Trends:

Fluorine Content : Higher fluorine counts correlate with increased hydrophobicity and chemical inertness but may reduce solubility in common solvents.

Functional Groups : Hydroxyl or trifluoromethyl groups (e.g., ) expand application scope through post-polymerization modifications.

Methacrylate vs. Acrylate : Methacrylates generally yield polymers with higher Tg and mechanical stability due to the alpha-methyl group .

Research Findings and Industrial Relevance

- Synthesis Challenges : Fluorinated methacrylates require specialized fluorination techniques, as seen in 3,3,4,4,4-pentafluorobutyl iodide synthesis (CAS 40723-80-6), a precursor for fluorinated polymers .

- Market Analysis : Compounds like 3,3,4,4,4-pentafluorobutyl acrylate are commercially distributed by suppliers such as BOC Sciences, highlighting demand in electronics and automotive sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.